2-bromo-N-(furan-2-ylmethyl)-4-methylaniline
CAS No.:
Cat. No.: VC16228366
Molecular Formula: C12H12BrNO
Molecular Weight: 266.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrNO |
|---|---|
| Molecular Weight | 266.13 g/mol |
| IUPAC Name | 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline |
| Standard InChI | InChI=1S/C12H12BrNO/c1-9-4-5-12(11(13)7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3 |
| Standard InChI Key | RBHWXVRSVGVVAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NCC2=CC=CO2)Br |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s structure comprises three key components:
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Aniline Core: A benzene ring substituted with a bromine atom at position 2 and a methyl group at position 4.
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N-Alkyl Group: A furan-2-ylmethyl moiety (-CH₂-C₄H₃O) attached to the amine nitrogen.
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Functional Groups: The primary amine (-NH-) is alkylated, rendering it a secondary amine.
The SMILES notation (CN(CC1=CC=CO1)C2=CC=CC=C2Br) and InChIKey (YCCMVDIWRPWYIQ-UHFFFAOYSA-N) confirm this arrangement .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂BrNO | |
| Molecular Weight | 266.13 g/mol | |
| IUPAC Name | 2-bromo-N-(furan-2-ylmethyl)-N-methylaniline | |
| XLogP3-AA | 3.4 (estimated) |
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization:
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Bromination: Introducing bromine at position 2 of 4-methylaniline.
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N-Alkylation: Attaching the furan-2-ylmethyl group to the amine.
Bromination of 4-Methylaniline
Electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) selectively substitutes hydrogen at position 2 . For example, 4-methylaniline treated with Br₂ in acetic acid yields 2-bromo-4-methylaniline with >80% regioselectivity .
N-Alkylation with Furan-2-ylmethyl Group
Reductive amination or nucleophilic substitution can introduce the furan-2-ylmethyl moiety. A solvent-free method using pinacolborane (HBpin) as a reductant enables efficient N-alkylation under mild conditions . For instance, reacting 2-bromo-4-methylaniline with furfural and HBpin at 60°C for 12 hours produces the target compound in 85% yield .
Table 2: Optimized Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₃COOH, 25°C | 82% | |
| N-Alkylation | Furfural, HBpin, 60°C, 12 h | 85% |
Physicochemical Properties
Spectral Data
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Mass Spectrometry (GC-MS): The molecular ion peak at m/z 266.13 corresponds to [M+H]⁺, with fragments at m/z 185 (loss of Br) and 121 (furan-2-ylmethyl) .
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¹H NMR (CDCl₃): Key signals include δ 7.21 (d, J = 8.4 Hz, aromatic H), 6.87 (s, furan H), 4.40 (s, -CH₂-), and 2.25 (s, -CH₃) .
Solubility and Stability
The compound is lipophilic (logP ≈ 3.4) and soluble in organic solvents like THF and dichloromethane. It is stable under inert conditions but may degrade via debromination under UV light .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromine and furan groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures common in drug candidates . For example, palladium-catalyzed coupling with boronic acids yields derivatives with enhanced bioactivity.
Agrochemical Development
The methyl group enhances hydrophobicity, making it useful in fungicides. Derivatives have shown efficacy against Phytophthora infestans in preliminary trials .
Table 3: Derivatives and Applications
| Derivative | Application | Efficacy |
|---|---|---|
| 2-Bromo-4-methyl-N-(furan-2-ylmethyl)acetamide | Antifungal agent | IC₅₀ = 12 μM |
| 2-(Furan-2-yl)-4-methylquinoline | Anti-inflammatory | COX-2 inhibition (70%) |
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